2,6-二苯基-四氢-硫杂环戊-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

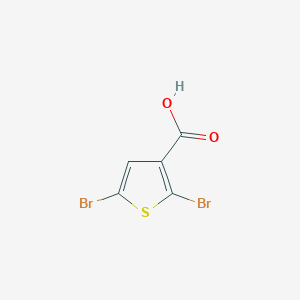

The synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one derivatives involves various chemical pathways. One method described involves the transformation from diphenylmethane to 4,4-diphenyl-γ-thiopyran derivatives, which undergo photolysis to produce a mixture of thiabicyclohexene and α-thiopyran derivatives (Gravel & Leboeuf, 1982). Another study explores the photoisomerization of tetrasubstituted 4-aryl-4-methyl-2,6-diphenyl-4H-thiopyrans, showing selective rearrangement to form isomeric 2H-thiopyrans in quantitative yields (Rahmani & Pirelahi, 1997).

Molecular Structure Analysis

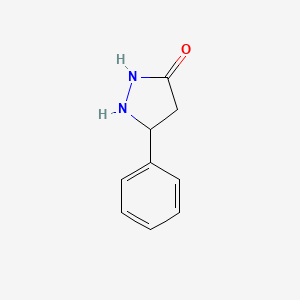

The crystal structure of 2,6-diphenyl-4H-thiopyran derivatives reveals varied geometries. For instance, the thiopyran unit of certain molecules is observed in a chair form with a tetrahedral geometry around the sulfur atom and a planar geometry at the carbonyl carbon (Thiruvalluvar et al., 2008).

Chemical Reactions and Properties

Various chemical reactions of 2,6-Diphenyl-tetrahydro-thiopyran-4-one have been documented. For example, its reaction with sulfuryl chloride yields dihydrothiopyranone, chlorodihydrothiopyranone, and triehlorotetrahydrothiopyranone derivatives (Allan, Reynolds, & Chen, 1977). Another study demonstrates the ring-opening of thiopyran-thiones followed by intramolecular oxidative coupling to form thiathiophthens (Dingwall, Reid, & Symon, 1970).

Physical Properties Analysis

Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives indicates a favorable nonplanar half-chair conformation, with significant orientation of alkyl and phenyl groups with respect to the sulfur atom (Jafarpour & Pirelahi, 2006).

Chemical Properties Analysis

The photochemical reaction studies of 2,6-Diphenyl-4H-thiopyran-4-one reveal complex pathways, including the formation of benzoic acid and benzoylacetic acid ester upon irradiation in the presence of oxygen (Sugiyama, Sato, & Kashima, 1970). Another reaction pathway involves the synthesis of thiopyran and dihydrothiophene frameworks via regioselective intramolecular C-S fusion (Chowdhury et al., 2014).

科学研究应用

化学反应和化合物合成

2,6-二苯基-四氢-硫杂环戊-4-酮表现出多功能的化学性质,可用于合成各种化合物。例如,它与亚硫酰氯反应生成不同的氯二氢硫杂环戊酮,可用于制备吡啶鎓染料 (Allan、Reynolds 和 Chen,1977 年)。此外,它还可用作合成六取代 4H-硫杂环戊烷的前体,后者显示出光致变色和光异构化性质 (Pirelahi、Rahmani、Mouradzadegun、Fathi 和 Moudjoodi,1996 年)。

光异构化研究

该化合物的 photoisomerization 一直是动力学研究的主题,揭示了紫外光下化学行为的见解。这包括转化为具有光化学和材料科学潜在应用的各种异构形式 (Rahmani 和 Pirelahi,1997 年)。

晶体学和结构分析

在晶体学中,2,6-二苯基-四氢-硫杂环戊-4-酮已用于分析分子构象和结构。X 射线晶体学研究提供了对其分子几何结构和在设计分子材料中的潜在应用的见解 (Jafarpour 和 Pirelahi,2006 年)。

光物理学和光化学

已经研究了它的光物理和光化学性质,重点是如何在紫外线照射下表现其衍生物,这与开发新的光响应材料有关 (Favaro、Ortica、Elisei 和 Becker,2006 年)。

新型化合物形成

2,6-二苯基-四氢-硫杂环戊-4-酮有助于创建新型杂环系统,如噻吩并 [2,3-c] 硫杂环戊烷衍生物,扩大了用于潜在药物和材料科学应用的化学库 (El-Ghanam,2006 年)。

属性

IUPAC Name |

2,6-diphenylthian-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJHHCQGZVIWAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958188 |

Source

|

| Record name | 2,6-Diphenylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diphenyltetrahydro-4H-thiopyran-4-one | |

CAS RN |

37014-01-0 |

Source

|

| Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diphenylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

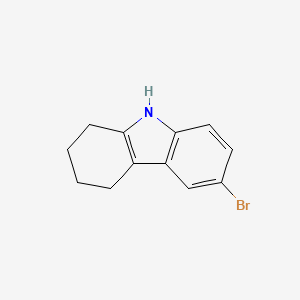

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)